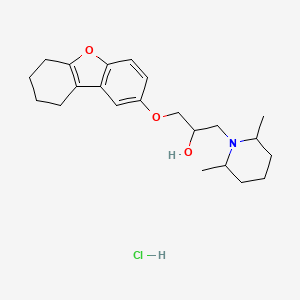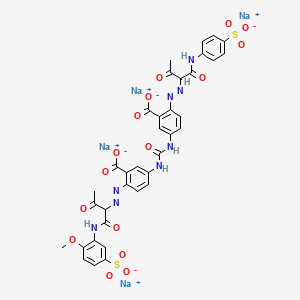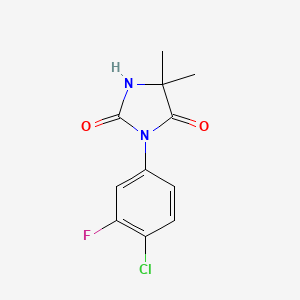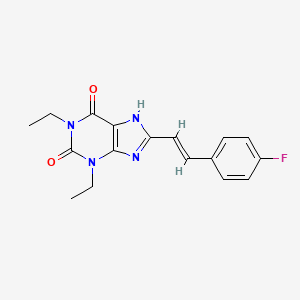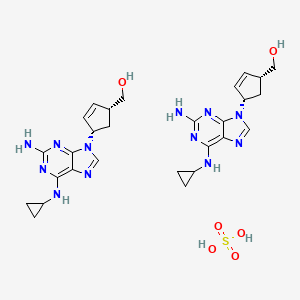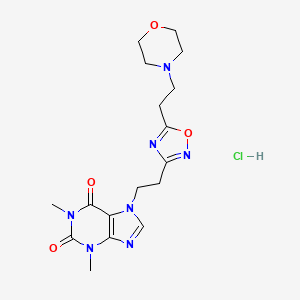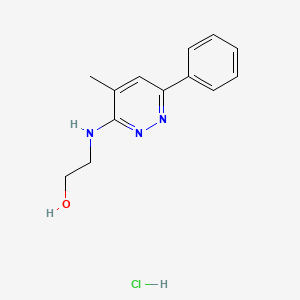
Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with methyl and phenyl groups, and an ethanol moiety. It is commonly used in various chemical reactions and has significant implications in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride typically involves the reaction of 4-methyl-6-phenyl-3-pyridazinamine with ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Applications De Recherche Scientifique
Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various medical conditions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. These interactions are crucial for its therapeutic and research applications .
Comparaison Avec Des Composés Similaires
Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride can be compared with other similar compounds, such as:
Other Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents, leading to variations in their chemical and biological activities.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
86112-10-9 |
|---|---|
Formule moléculaire |
C13H16ClN3O |
Poids moléculaire |
265.74 g/mol |
Nom IUPAC |
2-[(4-methyl-6-phenylpyridazin-3-yl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C13H15N3O.ClH/c1-10-9-12(11-5-3-2-4-6-11)15-16-13(10)14-7-8-17;/h2-6,9,17H,7-8H2,1H3,(H,14,16);1H |
Clé InChI |
FPUZEDPAPUSJLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN=C1NCCO)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


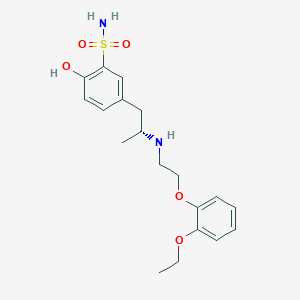
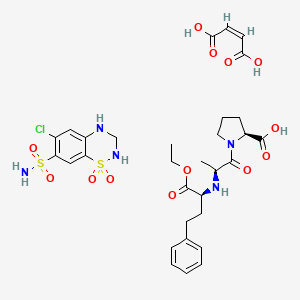





![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)
